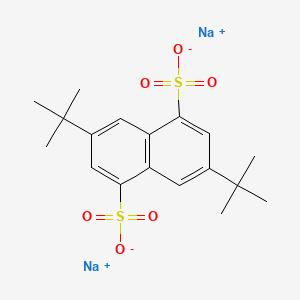
Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 300-436-4は、プロクリン300としても知られており、さまざまな産業および科学的用途で広く使用されている防腐剤です。特に、細菌、真菌、酵母の増殖を抑制する効果で知られており、多くの診断試薬や長期保存と安定性を必要とする他の製品に不可欠な成分となっています。
準備方法
プロクリン300の調製には、有効成分である2つのイソチアゾロン、5-クロロ-2-メチル-4-イソチアゾリン-3-オンと2-メチル-4-イソチアゾリン-3-オンの合成が含まれます。これらの化合物は、通常、イソチアゾロン前駆体の塩素化とメチル化を含む一連の化学反応によって合成されます。プロクリン300の工業生産には、最終製品の純度と有効性を確保するために、反応条件を慎重に制御することが含まれます。
化学反応の分析
プロクリン300は、主に有効成分であるイソチアゾロン成分を含むさまざまな化学反応を起こします。これらの反応には、次のものが含まれます。
酸化: イソチアゾロンは酸化反応を起こし、スルホキシドとスルホンが生成されます。
還元: 還元反応により、イソチアゾロンを対応するチオールに戻すことができます。
置換: 5-クロロ-2-メチル-4-イソチアゾリン-3-オンの塩素原子は、他の求核剤と置換され、さまざまな誘導体を生成します。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応で生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
プロクリン300は、その広範囲にわたる抗菌活性と推奨される使用レベルでの低毒性のために、科学研究で広く使用されています。その用途の一部を以下に示します。
化学: さまざまな化学試薬や溶液の防腐剤として使用され、微生物による汚染を防ぎます。
生物学: 生物学的アッセイや実験で使用され、試料や試薬の滅菌性を維持します。
医学: 診断試薬やキットに組み込まれ、保存期間を延ばし、正確な結果を確保します。
産業: パーソナルケア製品、塗料、コーティングの製剤に使用され、微生物の増殖と腐敗を防ぎます。
科学的研究の応用
ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Some of its applications include:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Used in the formulation of personal care products, paints, and coatings to prevent microbial growth and spoilage.
作用機序
プロクリン300の作用機序には、微生物代謝経路における重要な酵素の阻害が含まれます。有効成分であるイソチアゾロン成分、5-クロロ-2-メチル-4-イソチアゾリン-3-オンと2-メチル-4-イソチアゾリン-3-オンは、微生物の細胞膜に侵入し、ピルビン酸デヒドロゲナーゼ、α-ケトグルタル酸デヒドロゲナーゼ、コハク酸デヒドロゲナーゼなどの酵素を阻害します。クレブス回路のこの阻害は、ATP産生と重要な細胞機能の急速な喪失につながり、最終的に細胞死を引き起こします。
類似化合物との比較
プロクリン300は、広範囲にわたる抗菌活性、低毒性、安定性の組み合わせにより、独自のものです。類似の化合物には、次のものがあります。
プロクリン150: 抗菌特性が似ていますが、製剤と濃度が異なる、別のイソチアゾロンベースの防腐剤。
カトンCG: パーソナルケア製品や工業用途に使用される、メチルイソチアゾリノンとクロロメチルイソチアゾリノンの混合物を含む防腐剤。
ブロノポール: 抗菌活性を持つ別の種類の防腐剤で、化粧品や医薬品に一般的に使用されます。これらの化合物と比較して、プロクリン300は、有効性、安全性、使いやすさのバランスのとれたプロファイルを備えており、多くの用途で好ましい選択肢となっています。
生物活性
Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate (also referred to as DBTNS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
DBTNS is characterized by the presence of two tert-butyl groups and two sulfonate groups attached to a naphthalene backbone. Its chemical formula is C18H22Na2O6S2, and it exhibits significant structural stability due to the bulky tert-butyl groups, which enhance its solubility in aqueous environments. The sulfonate groups contribute to its ionic nature, facilitating interactions with various biomolecules.
The biological activity of DBTNS is primarily attributed to its ability to interact with cellular components through ionic bonds. The sulfonate groups play a crucial role in these interactions, enabling the compound to modulate various biochemical pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : DBTNS may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Modulation of Cell Signaling : The compound could influence signaling pathways by interacting with receptors or other signaling molecules.
- Antioxidant Activity : Similar naphthalene derivatives have demonstrated the ability to scavenge free radicals, suggesting that DBTNS may possess antioxidant properties as well.
Biological Activity
Research indicates that DBTNS exhibits a range of biological activities:
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to DBTNS. Notably:
- Antitumor Studies : Research on naphthalene derivatives has indicated that certain structural modifications can enhance their anticancer activity. For instance, compounds similar to DBTNS have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest and activating apoptotic pathways .
- Antimicrobial Activity : Investigations into related sulfonamide compounds suggest that they may inhibit bacterial growth through interference with folate metabolism. This mechanism could be relevant for understanding the potential applications of DBTNS as an antibacterial agent.
Comparative Analysis
To better understand the unique properties of DBTNS, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Di-tert-butylnaphthalene | Lacks sulfonate groups | Less soluble in water |
| 1,5-Naphthalenedisulfonic acid | No tert-butyl groups | Different solubility profile |
| 3,7-Di-tert-butylnaphthalene-1-sulfonamide | Contains sulfonamide group | Potential antibacterial activity |
The combination of tert-butyl and sulfonate groups in DBTNS provides distinct chemical properties that may enhance its reactivity and biological activity compared to these other compounds.
特性
CAS番号 |
93940-41-1 |
|---|---|
分子式 |
C18H22Na2O6S2 |
分子量 |
444.5 g/mol |
IUPAC名 |
disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChIキー |
JVDBZXPNXKZBHM-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















